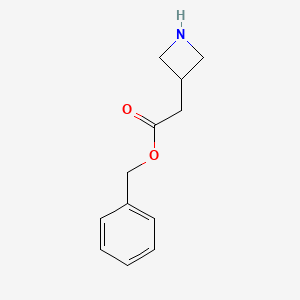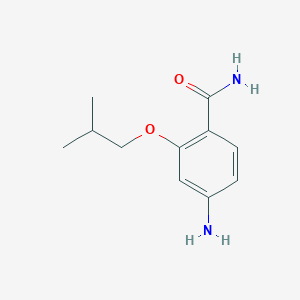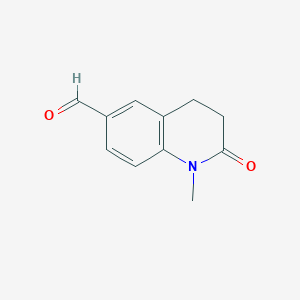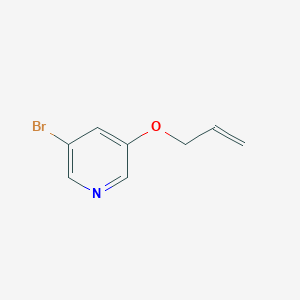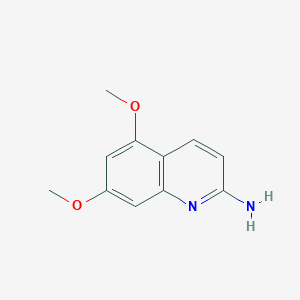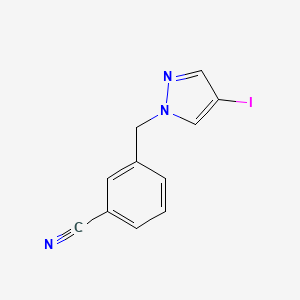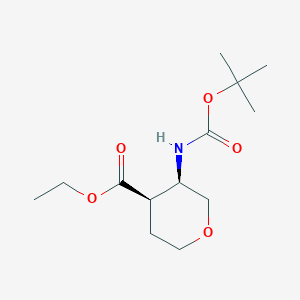
cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate
Übersicht
Beschreibung
“Cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate” is a chemical compound with the CAS Number: 1363404-85-6 . It has a molecular weight of 273.33 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name of the compound is ethyl (3R,4R)-3- [ (tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-4-carboxylate . The InChI code for the compound is 1S/C13H23NO5/c1-5-18-11 (15)9-6-7-17-8-10 (9)14-12 (16)19-13 (2,3)4/h9-10H,5-8H2,1-4H3, (H,14,16)/t9-,10+/m1/s1 .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Chemistry
Scale-up Synthesis for Biologically Active Compounds : This compound has been used in the continuous photo flow synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a building block for various biologically active compounds, including those used in material sciences. It's particularly notable for its application in the preparation of compounds containing the cyclobutane ring system labeled with deuterium atoms (Yamashita, Nishikawa, & Kawamoto, 2019).
Asymmetric Synthesis of Proteinkinase Inhibitor Intermediates : It serves as a key intermediate in the synthesis of CP-690550, a potent protein kinase inhibitor. This synthesis route suggests potential industrial applications due to its mild conditions and high yields (Hao, Liu, Zhang, & Chen, 2011).
Heterogeneous Oxidation Catalysts Formation : In the context of catalysis, this compound is involved in the formation of heterogeneous oxidation catalysts from molybdenum tetracarbonyl complexes. This application demonstrates its potential in organic synthesis and catalysis (Neves et al., 2011).
Synthesis of Stereosiomers : Research has shown the capability to synthesize all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an unnatural amino acid, using this compound. This synthesis is crucial for the development of various pharmaceutical compounds (Bakonyi et al., 2013).
Pharmaceutical and Biological Applications
Cholesterol Synthesis Inhibition : Research involving derivatives of this compound demonstrated inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, crucial in cholesterol synthesis (Prugh et al., 1990).
Enzyme-Catalyzed Kinetic Resolution : The compound has been used in the highly enantioselective kinetic resolution of hydroxy esters, showcasing its utility in enzyme-catalyzed asymmetric synthesis (Solymár, Forró, & Fülöp, 2004).
Potential in Anticancer Research : Derivatives of this compound have been screened for anticancer activity, with one showing moderate activity against specific cancer cell lines (Carbone et al., 2013).
Corrosion Inhibition Research : It's also been examined for its role in corrosion mitigation of mild steel in sulfuric acid solutions, an application that extends beyond traditional pharmaceutical uses (Saranya et al., 2020).
Safety And Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, call a poison center or doctor if you feel unwell . Rinse mouth if swallowed .
Eigenschaften
IUPAC Name |
ethyl (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(15)9-6-7-17-8-10(9)14-12(16)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTITCHCBAHVAM-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCOC[C@@H]1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801110937 | |
| Record name | 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801110937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate | |
CAS RN |
1363404-85-6 | |
| Record name | 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363404-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801110937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-Bromo-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B1443958.png)
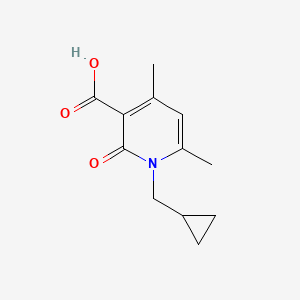
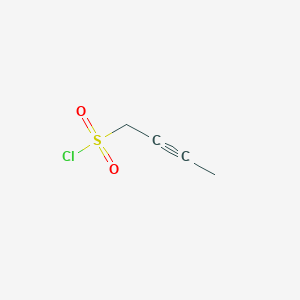
![8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443964.png)


